- Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room TemperatureAdvanced Synthesis & Catalysis, 2015, 357(5), 987-992,
Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)

90-10-8 structure
Nome do Produto:N-Methyl-N-phenylbenzenesulfonamide
N-Methyl-N-phenylbenzenesulfonamide Propriedades químicas e físicas
Nomes e Identificadores
-
- N-Methyl-N-phenylbenzenesulfonamide
- BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
- Benzenesulfonamide,N-methyl-N-phenyl
- Benzenesulfonanilide,N-methyl
- N-Methylbenzenesulfonanilide
- N-methyl-benzenesulfonylanilide
- N-Methylbenzenesulphanilide
- N-Methyl-benzolsulfonanilid
- N-methyl-N-phenylbenzenesulphonamide
- N-methylphenylsulphonanilide
- Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
- NSC 77060
- N-Methyl-N-Phenyl Benzene Sulfonamide
- N-Methyl-N-phenylbenzenesulfonamide #
- SR-01000398121
- NSC77060
- AC-18197
- DTXSID20237977
- Benzenesulfonanilide, N-methyl-
- AKOS001391097
- NCIOpen2_004148
- 90-10-8
- MFCD00514036
- KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Benzenesulfonamide, N-methyl-N-phenyl-
- SR-01000398121-1
- SCHEMBL812702
- n-methyl-n-phenyl-benzenesulfonamide
- NSC-77060
- Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylbenzenesulfonamide (ACI)
- DTXCID70160468
-
- MDL: MFCD00514036
- Inchi: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
- Chave InChI: KRXAPUFKQQWAGK-UHFFFAOYSA-N
- SMILES: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O
Propriedades Computadas
- Massa Exacta: 247.06700
- Massa monoisotópica: 220.063663
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 3
- Complexidade: 343
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 45.8
- XLogP3: 2.6
Propriedades Experimentais
- Densidade: 1.254
- Ponto de ebulição: 380.4°C at 760 mmHg
- Ponto de Flash: 183.8°C
- Índice de Refracção: 1.615
- PSA: 45.76000
- LogP: 3.59250
- Pressão de vapor: 0.0±0.9 mmHg at 25°C
N-Methyl-N-phenylbenzenesulfonamide Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-N-phenylbenzenesulfonamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Alichem | A019088890-10g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 10g |
$1181.88 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 250mg |
¥1782.0 | 2021-09-08 | ||
Alichem | A019088890-25g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 25g |
$1969.80 | 2023-08-31 | |
Cooke Chemical | F156123-1g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 1g |
RMB 7358.40 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438838-5g |
N-methyl-N-phenylbenzenesulfonamide |
90-10-8 | 98% | 5g |
¥12610.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438838-25g |
N-methyl-N-phenylbenzenesulfonamide |
90-10-8 | 98% | 25g |
¥27195.00 | 2024-04-26 | |
Cooke Chemical | F156123-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 250mg |
RMB 2288.00 | 2025-02-21 | |
TRC | M343625-50mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | M343625-500mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 500mg |
$ 275.00 | 2022-06-03 | ||
TRC | M343625-100mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 100mg |
$ 70.00 | 2022-06-03 |
N-Methyl-N-phenylbenzenesulfonamide Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Iodine , Oxygen Solvents: 1,2-Dichloroethane ; 16 h, 25 °C
Referência
Synthetic Routes 2
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Durene , Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
Referência
- UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reactionTetrahedron Letters, 2006, 47(28), 4973-4978,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 25 °C
Referência
- Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible LightChemistry - A European Journal, 2016, 22(29), 9929-9932,
Synthetic Routes 5
Condições de reacção
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol , Water ; 10 min, 25 - 28 °C
Referência
- Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation ProcessesJournal of Organic Chemistry, 2021, 86(3), 2117-2134,
Synthetic Routes 6
Condições de reacção
1.1 Catalysts: Titania Solvents: Ethanol ; 1 h, rt
Referência
- Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylaminesCatalysis Science & Technology, 2020, 10(20), 6825-6839,
Synthetic Routes 7
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine , Cuprous iodide Solvents: Dimethylformamide ; 48 h, 100 °C; 100 °C → rt
Referência
- Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligandsTetrahedron Letters, 2005, 46(43), 7295-7298,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Pyridine Solvents: Chloroform ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referência
- Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazinesMonatshefte fuer Chemie, 2016, 147(9), 1637-1649,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, reflux
Referência
- Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamidesChemistrySelect, 2018, 3(15), 4129-4132,
Synthetic Routes 11
N-Methyl-N-phenylbenzenesulfonamide Raw materials
- N-Phenylbenzenesulfonamide
- Phenylboronic acid
- N-methylbenzenesulfonamide
- Benzenesulfinic acid, sodium salt
- Iodobenzene
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-diphenyl-
N-Methyl-N-phenylbenzenesulfonamide Preparation Products
N-Methyl-N-phenylbenzenesulfonamide Literatura Relacionada
-
Xiao Yu,Wenjing Zhu,Hongyan Liu,Yi Liu,Hongshuang Li,Junfen Han,Guiyun Duan,Zhushuang Bai,Pengfei Zhang,Chengcai Xia Org. Biomol. Chem. 2022 20 5444
-
Collins Obuah,Apollinaire Munyaneza,Ilia A. Guzei,James Darkwa Dalton Trans. 2014 43 8940
-
Nethravathi Puttappa,Karthik Yamjala,Narenderan S. T.,Suresh Kumar Raman,Gowthamarajan Kuppusamy,Basuvan Babu,P. Ram Kumar RSC Adv. 2019 9 41794
-
Gasidit Panomsuwan,Nagahiro Saito,Takahiro Ishizaki RSC Adv. 2016 6 114553
-
Takahiro Muraoka,Hidetaka Honda,Kota Nabeya,Kazushi Kinbara Chem. Commun. 2020 56 7881
90-10-8 (N-Methyl-N-phenylbenzenesulfonamide) Produtos relacionados
- 1807224-53-8(5-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine)
- 2171147-79-6(4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidobutanoic acid)
- 2679859-96-0(rac-(2R,4S)-4-(2-methylpropyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2228958-04-9(1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-one)
- 2094386-48-6(2-chloro-N-{[1-(2-hydroxyethyl)piperidin-2-yl]methyl}pyridine-4-carboxamide)
- 2287299-63-0([3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)
- 922969-39-9(N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide)
- 860783-95-5(6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline)
- 936940-70-4(1-(2-Aminoethyl)piperidine-3-carboxamide)
- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)
Fornecedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Changfu Chemical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
